Product packaging for 4-Cyclopropoxy-3-sulfamoylpicolinamide(Cat. No.:)

4-Cyclopropoxy-3-sulfamoylpicolinamide

Cat. No.: B14824568
M. Wt: 257.27 g/mol
InChI Key: SWKQYPGHCWCKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropoxy-3-sulfamoylpicolinamide is a chemical compound of interest in medicinal chemistry and agrochemical research, characterized by its picolinamide core functionalized with cyclopropoxy and sulfamoyl groups. This structure is closely related to documented picolinamide derivatives that have been investigated for their potential as therapeutic agents and fungicides. Picolinamide scaffolds are frequently explored in drug discovery for their ability to interact with biological targets, and the incorporation of a sulfamoyl group is a common feature in compounds designed for enzyme inhibition . Although the specific biological data for this compound is not fully established in the public domain, its structural analogy to patented compounds suggests potential utility in research areas such as oncology and metabolic diseases. Related picolinamide compounds have been cited in patents for the treatment of conditions like hypertension, diabetes, and obesity . Furthermore, similar chemical frameworks have been developed for use as fungicidal agents in agricultural research, indicating a potential dual applicability in both pharmaceutical and agrochemical fields . The presence of the sulfamoyl (SO2NH2) group is a key pharmacophore often associated with inhibitory activity against various enzymes. Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry or as a candidate for high-throughput screening against novel biological targets. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O4S B14824568 4-Cyclopropoxy-3-sulfamoylpicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-sulfamoylpyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O4S/c10-9(13)7-8(17(11,14)15)6(3-4-12-7)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15)

InChI Key

SWKQYPGHCWCKGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 4 Cyclopropoxy 3 Sulfamoylpicolinamide

Enabling Synthetic Chemistry for Picolinamide (B142947) Core Structures

The picolinamide framework, a pyridine (B92270) ring bearing a carboxamide group at the 2-position, is a foundational element of the target molecule. Its synthesis is typically achieved through the coupling of a picolinic acid derivative with an appropriate amine, in this case, ammonia (B1221849) or a protected equivalent. The efficiency of this amide bond formation is highly dependent on the choice of coupling agents and reaction conditions.

Key synthetic strategies often begin with a functionalized picolinic acid. For industrial-scale manufacturing, processes that are operationally simple and involve a limited number of steps are highly desirable. researchgate.net A common laboratory-scale method involves the activation of the carboxylic acid group of a picolinic acid precursor. This can be accomplished using a variety of reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine.

Furthermore, the picolinamide moiety itself can be utilized as a bidentate directing group in transition metal-catalyzed reactions, particularly for C-H bond functionalization. organic-chemistry.org This property allows for the late-stage modification of the picolinamide structure or adjacent aromatic rings, providing a powerful tool for creating analogues. organic-chemistry.orgorganic-chemistry.org

Strategies for Regioselective Cyclopropoxy Group Incorporation

The introduction of the cyclopropoxy group at the C4-position of the picolinamide ring requires precise regiocontrol. This is typically accomplished via nucleophilic substitution on a pyridine ring precursor that has a suitable leaving group at the 4-position, such as a halide (Cl, Br) or a sulfonate (OTs, OTf). The key intermediate is therefore a 4-substituted picolinamide. A common precursor for such reactions is a 4-hydroxypyridine (B47283) derivative, which can be synthesized through various cyclocondensation methods. researchgate.net

The formation of the aryl ether bond can be achieved through several established methodologies:

Williamson Ether Synthesis: This classical method involves the reaction of a sodium or potassium cyclopropoxide salt with a 4-halopicolinamide. The reaction is driven by the nucleophilicity of the alkoxide. However, conditions may need to be optimized to avoid competing elimination reactions or low reactivity of the aryl halide.

Ullmann Condensation: A more robust method for forming aryl ethers is the copper-catalyzed Ullmann condensation. organic-chemistry.orgwikipedia.org This reaction typically involves coupling an aryl halide with an alcohol (cyclopropanol) in the presence of a copper catalyst and a base. nih.gov While traditional Ullmann conditions require high temperatures, modern protocols often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: As an alternative to copper-catalyzed methods, palladium-based cross-coupling reactions have emerged as powerful tools for C-O bond formation. wikipedia.org Analogous to the well-known Buchwald-Hartwig amination, this reaction would couple a 4-halopicolinamide with cyclopropanol (B106826) using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad functional group tolerance.

Sulfamoyl Group Introduction and Subsequent Derivatization Approaches

The installation of the sulfamoyl group (-SO₂NH₂) at the C3-position is a critical transformation. This is generally achieved in a two-step sequence starting from the 4-cyclopropoxypicolinamide (B14822967) intermediate.

Chlorosulfonation: The first step is an electrophilic aromatic substitution to introduce a chlorosulfonyl group (-SO₂Cl) onto the pyridine ring. This is typically performed using chlorosulfonic acid (ClSO₃H). researchgate.netresearchgate.net The directing effects of the existing substituents on the pyridine ring (the ring nitrogen, the C2-amide, and the C4-cyclopropoxy group) are crucial for achieving regioselectivity at the C3-position. The electron-donating cyclopropoxy group at C4 strongly activates the ortho-positions (C3 and C5), favoring substitution at these sites.

Amination: The resulting picolinamide-3-sulfonyl chloride is a reactive intermediate that readily undergoes reaction with an amine. researchgate.net Treatment with ammonia (often as an aqueous or dioxane solution) displaces the chloride to form the primary sulfonamide, thereby completing the sulfamoyl group. chemicalbook.com

Subsequent derivatization of the sulfamoyl group can provide access to a range of analogues. The sulfonamide nitrogen can be alkylated or acylated under basic conditions. Alternatively, reacting the intermediate sulfonyl chloride with primary or secondary amines instead of ammonia would yield N-substituted or N,N-disubstituted sulfonamide derivatives, respectively. The sulfamoyl group itself is generally stable but can be displaced under specific biological or chemical conditions. nih.gov

Advanced Synthetic Techniques for Structural Diversification of 4-Cyclopropoxy-3-sulfamoylpicolinamide Analogues

Creating a library of analogues based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. Advanced synthetic techniques enable the modification of each component of the molecule.

Modification of the Pyridine Core: Transition metal-catalyzed C-H activation and functionalization offer a powerful route for diversification. Using the picolinamide group as an ortho-directing group, catalysts based on cobalt or palladium can be used to introduce new substituents at the C5 or C6 positions of the pyridine ring. organic-chemistry.org

Varying the C4-Alkoxy Group: The etherification strategies discussed in section 2.2 can be applied using a variety of alcohols in place of cyclopropanol. This allows for the synthesis of analogues with different alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) to probe the steric and electronic requirements at this position. A patent for picolinamide fungicides describes processes that involve a 4-methoxy-3-acyloxypicolinic acid intermediate, highlighting the importance of C4-alkoxy substitution. google.com

Derivatization of the C3-Sulfamoyl Group: As mentioned previously, using different amines during the amination of the sulfonyl chloride intermediate is a straightforward method to generate a diverse set of N-substituted sulfonamides.

Modification of the C2-Amide Group: Instead of ammonia, a wide range of primary and secondary amines can be coupled with the picolinic acid precursor. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and can be employed to couple the picolinic acid core with a vast array of amines, amides, or N-heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for extensive exploration of the chemical space around the amide functionality.

These advanced methods, particularly when used in combination, provide a robust platform for generating a comprehensive library of analogues for further scientific investigation.

Stereoselective Synthesis and Chiral Resolution of Related Compounds

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a common strategy in chemical research. Chirality could be introduced by, for example, using a chiral alcohol in the C4-etherification step or a chiral amine in the C2-amide formation. When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process known as chiral resolution is required to separate them. nih.gov

Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. nih.gov The most common strategy for resolution involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated. nih.govgalchimia.com

Formation of Diastereomeric Salts: This is the most widely used method for resolving chiral acids or bases. organic-chemistry.org A racemic mixture of a chiral amine analogue, for instance, can be reacted with a single enantiomer of a chiral acid (a resolving agent). This forms a mixture of two diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will often crystallize preferentially from solution, allowing for its separation by filtration. The chiral resolving agent is then removed, yielding the pure enantiomer. galchimia.com

Chiral Chromatography: Another powerful technique is chiral column chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. nih.gov

For compounds that are difficult to resolve, stereoselective synthesis is the preferred approach. This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, ideally producing only the desired enantiomer from the outset and avoiding the need for resolution. nih.gov

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound "this compound."

This includes a lack of data pertaining to its mechanism of action, biological targets, and any associated biochemical or cellular studies. Consequently, the requested article detailing the following aspects of this specific compound cannot be generated:

Hypothesized Molecular Targets and Cellular Pathways

Development and Application of Biochemical Assays for Target Engagement Studies

Cellular Pathway Modulation and Downstream Functional Outcomes

Investigation of Upstream Signaling Events and Regulatory Networks

Multi-Targeting Potential and Polypharmacology Assessment

The absence of information suggests that "this compound" may be a novel compound that has not yet been described in published research, a proprietary molecule not in the public domain, or potentially an incorrect chemical name. Without primary research data, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Preclinical Pharmacological Research of 4 Cyclopropoxy 3 Sulfamoylpicolinamide

In Vitro Efficacy and Selectivity Profiling

The initial stages of preclinical research for a compound like 4-Cyclopropoxy-3-sulfamoylpicolinamide would involve a comprehensive series of in vitro studies. These laboratory-based experiments are fundamental in determining the compound's biological activity at a cellular and molecular level.

Cell-Based Assays for Evaluating Pharmacological Activity

Cell-based assays are instrumental in providing a preliminary assessment of a compound's pharmacological effects in a biological context that mimics a simplified physiological environment. These assays would be designed to measure the functional responses of cells to this compound. For instance, if the compound is being investigated as an anti-cancer agent, researchers would utilize various cancer cell lines to evaluate its impact on cell viability, proliferation, and apoptosis (programmed cell death).

A hypothetical data table illustrating the kind of results obtained from such assays is presented below.

Cell LineAssay TypeEndpoint MeasuredHypothetical IC50 (µM) for this compound
HCT-116 (Colon Cancer)Proliferation Assay (e.g., MTS)Inhibition of Cell Growth1.5
A549 (Lung Cancer)Apoptosis Assay (e.g., Caspase-3/7)Induction of Apoptosis2.8
MCF-7 (Breast Cancer)Viability Assay (e.g., CellTiter-Glo)Reduction in Viable Cells0.9
HEK293 (Normal Kidney Cells)Cytotoxicity AssayCell Death> 50

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Enzyme Inhibition and Receptor Binding Studies

To elucidate the mechanism of action of this compound, enzyme inhibition and receptor binding studies are crucial. These experiments aim to identify the specific molecular targets with which the compound interacts. For example, if the compound is hypothesized to be a kinase inhibitor, a panel of kinase enzymes would be screened to determine its inhibitory activity and potency. Similarly, receptor binding assays would be employed to ascertain its affinity for specific cellular receptors.

Below is an example of a data table that could be generated from such studies.

TargetAssay TypeEndpoint MeasuredHypothetical Ki (nM) for this compound
Kinase XKinase Inhibition AssayInhibition of Enzyme Activity15
Kinase YKinase Inhibition AssayInhibition of Enzyme Activity250
Receptor AReceptor Binding AssayBinding Affinity> 10,000
Receptor BReceptor Binding AssayBinding Affinity50

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Specificity and Off-Target Activity Evaluation

A critical aspect of preclinical profiling is to assess the specificity of the compound for its intended target and to identify any potential off-target activities. This is vital for predicting potential side effects. A broad panel of assays, often referred to as safety pharmacology or counter-screening, is used to test the compound against a wide range of other enzymes, receptors, and ion channels.

Application of Three-Dimensional Cell Culture Systems for Predictive Modeling

To better mimic the complex in vivo environment, three-dimensional (3D) cell culture systems are increasingly being used in drug discovery. These models, such as spheroids and organoids, provide a more physiologically relevant context to evaluate the efficacy of a compound like this compound. For instance, cancer cells grown in 3D cultures often exhibit different sensitivities to drugs compared to traditional two-dimensional (2D) cultures. The use of biomaterials like hydrogels can further enhance these 3D systems by providing a scaffold that mimics the extracellular matrix. These advanced models can offer better predictions of a drug's in vivo performance.

In Vivo Efficacy Evaluation in Relevant Preclinical Animal Models

Following promising in vitro results, the investigation of this compound would progress to in vivo studies in animal models. These studies are essential for understanding the compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting.

Selection and Validation of Animal Models for Disease Indications

The choice of an appropriate animal model is critical for the relevance of in vivo studies. The selected model should accurately recapitulate key aspects of the human disease being targeted. For example, in cancer research, rodent models, such as mice, are commonly used. These can include xenograft models, where human cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models that spontaneously develop tumors. The validation of these models is a rigorous process to ensure they provide reliable and translatable data. For other diseases, a variety of animal models may be employed, each with its own advantages and limitations. The ultimate goal is to gather preclinical data that can reasonably predict the compound's potential success in human clinical trials.

Assessment of Pharmacodynamic Responses in Animal Systems

The in vivo assessment of pharmacodynamic responses is a critical step in preclinical research. For a novel compound like this compound, this would involve administering the substance to various animal models to observe its effects on physiological and biochemical processes. The primary goal is to understand how the compound affects the body.

Typically, studies would be designed to measure specific biological responses relevant to the compound's presumed mechanism of action. For instance, if the compound is hypothesized to be an anti-inflammatory agent, researchers would use animal models of inflammation, such as carrageenan-induced paw edema in rodents. In these models, key readouts would include the reduction in swelling, changes in inflammatory markers (e.g., cytokines), and pain response.

Should the compound be investigated for anticancer properties, as is common for some picolinamide (B142947) derivatives, it would be tested in xenograft models where human tumor cells are implanted into immunocompromised mice. The pharmacodynamic assessment would then focus on the inhibition of tumor growth, induction of apoptosis (programmed cell death) in cancer cells, and effects on angiogenesis (the formation of new blood vessels that supply tumors).

Proof-of-Concept Studies in Preclinical Disease Models

Once initial pharmacodynamic effects are observed, proof-of-concept studies are conducted in more sophisticated preclinical disease models to determine if the compound has the potential for therapeutic efficacy. These studies aim to bridge the gap between basic pharmacological activity and clinical application.

The choice of disease model is entirely dependent on the therapeutic target of this compound. For example, if the compound were being developed as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, it would be evaluated in genetic or diet-induced models of obesity and diabetes, such as the ob/ob mouse. In such a study, key efficacy endpoints would include reductions in blood glucose levels, improved lipid profiles, and changes in body weight.

If the compound were targeting a neurological disorder, such as Parkinson's disease, it might be tested in neurotoxin-induced animal models that mimic the disease's pathology. Researchers would then assess behavioral outcomes, such as motor function, and look for neuroprotective effects at the cellular level.

Advanced In Vivo Imaging for Pharmacological Readouts (e.g., PET studies for target engagement)

Advanced in vivo imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for non-invasively assessing the pharmacological properties of a drug candidate in a living organism. PET studies can provide crucial information on target engagement, which confirms that the drug is binding to its intended molecular target in the relevant tissues.

For a compound like this compound, a radiolabeled version would need to be synthesized. This radioligand would then be administered to animals, and PET imaging would be used to visualize its distribution and binding in the body. For instance, if the target is a specific receptor in the brain, PET scans would reveal the extent and location of receptor occupancy by the compound. Such studies are critical for understanding the relationship between drug dosage, target binding, and the observed pharmacological effect.

Ex Vivo Tissue and Organ System Analysis for Pharmacological Activity

Following in vivo experiments, ex vivo analyses of tissues and organs are often performed to gain a more detailed understanding of the compound's pharmacological activity at a molecular and cellular level. This involves harvesting tissues from treated animals and conducting various assays.

For example, if this compound were being studied for its effects on a particular signaling pathway, tissues of interest would be collected to measure the levels of key proteins and their phosphorylation status using techniques like Western blotting or immunohistochemistry. If the compound were being evaluated in a cancer model, tumors might be excised to analyze cell proliferation rates, apoptosis, and gene expression changes. These ex vivo studies provide a mechanistic link between the in vivo observations and the compound's direct effects on cellular processes.

In Silico Predictive Pharmacological Modeling

In silico, or computational, modeling plays a significant role in modern drug discovery and development. These methods are used to predict the pharmacological properties of a compound before or in parallel with experimental studies, thereby guiding research and optimizing compound design.

For this compound, in silico modeling could be used to predict its binding affinity and selectivity for its intended target through molecular docking simulations. These simulations model the interaction between the compound and the three-dimensional structure of the target protein. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of related compounds based on their chemical structures. In silico tools can also be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicities, helping to identify potential liabilities early in the development process. For instance, computational models can predict whether a compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes like cytochrome P450s.

Structure Activity Relationship Sar and Computational Chemistry Approaches for 4 Cyclopropoxy 3 Sulfamoylpicolinamide

Systematic Structure-Activity Relationship Studies of the Picolinamide (B142947) Core

The picolinamide scaffold is a privileged structure in drug discovery, serving as the core for numerous biologically active compounds. Systematic SAR studies have revealed that modifications to the picolinamide ring system can significantly influence a compound's therapeutic properties. The nitrogen atom in the pyridine (B92270) ring and the carboxamide side chain are key features that can engage in various non-covalent interactions with biological targets.

Impact of Cyclopropoxy Substituent Modifications on Biological Activity

The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability and potency. hyphadiscovery.commdpi.com Its rigid, three-dimensional structure can impose a favorable conformation for binding to a target protein and can explore hydrophobic pockets within an active site. hyphadiscovery.com The replacement of more flexible alkyl chains with a cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

In the context of 4-Cyclopropoxy-3-sulfamoylpicolinamide, the cyclopropoxy group at the C4-position of the picolinamide core is significant. The high C-H bond dissociation energy of the cyclopropyl ring generally reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile. Modifications to this group, such as substitution on the ring or replacement with other cyclic or acyclic ethers, would be expected to have a substantial impact on the compound's activity. The stereochemistry of the cyclopropane (B1198618) ring can also be a determining factor for biological activity, with different stereoisomers exhibiting significant variations in potency and target affinity. nih.gov

Below is a hypothetical data table illustrating how modifications to the alkoxy substituent at the C4-position could influence inhibitory activity, based on common SAR principles.

CompoundC4-Substituent (R)Inhibitory Concentration (IC50, nM)Relative Potency
1 (Parent)-O-cyclopropyl151.00
2-O-isopropyl450.33
3-O-ethyl700.21
4-O-cyclobutyl250.60
5-O-methyl950.16

Role of the Sulfamoyl Moiety in Ligand-Target Interactions

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, particularly for inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). nih.gov This functional group is a potent zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located in the active site of carbonic anhydrases. nih.gov This interaction is fundamental to the inhibitory mechanism, as it displaces a zinc-bound water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic cycle. nih.govnih.gov

The two oxygen atoms of the sulfamoyl group typically form hydrogen bonds with conserved amino acid residues within the active site, such as the backbone amide of Threonine. These interactions further anchor the inhibitor in the active site and contribute significantly to the high binding affinity observed for many sulfonamide-based inhibitors. The orientation and interactions of the sulfamoyl moiety are therefore primary determinants of the inhibitory potency of compounds like this compound against metalloenzymes.

Substituent Effects on Potency, Selectivity, and Biological Response

For carbonic anhydrase inhibitors, achieving isoform selectivity is a major goal, as non-selective inhibition can lead to off-target effects. unifi.it Substituents on the scaffold extending away from the zinc-binding sulfamoyl group can interact with amino acid residues in the middle and outer regions of the active site cavity. These regions vary significantly between different CA isoforms. By tailoring the size, shape, and physicochemical properties of these substituents (like the cyclopropoxy group), it is possible to exploit these differences to achieve selective inhibition of a desired isoform (e.g., tumor-associated CA IX or XII over the ubiquitous CA I and II). nih.govrsc.org For example, bulky substituents may be accommodated in the active site of one isoform but clash with residues in another, leading to selective binding. nih.gov

The following interactive table demonstrates hypothetical inhibition data against different carbonic anhydrase isoforms, illustrating how substituent changes can affect potency and selectivity.

SubstituentCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)Selectivity (II vs IX)
4-Cyclopropoxy2501501015.0
4-Isopropoxy300180503.6
4-Methoxy5002501202.1
4-H8004003501.1

Homology Modeling and Protein-Ligand Docking Simulations

In the absence of an experimentally determined crystal structure of a target protein, homology modeling is a powerful computational tool used to generate a three-dimensional model of that protein. nih.govnih.gov The method relies on the known experimental structure of a homologous protein (the "template") that shares a significant degree of sequence similarity. For a target like a specific carbonic anhydrase isoform, a model can be built using the crystal structure of a related, well-characterized CA isoform as a template. nih.govresearchgate.net

Once a reliable model of the target protein is constructed, protein-ligand docking simulations can be performed. Docking algorithms predict the preferred binding orientation and conformation of a ligand, such as this compound, within the protein's active site. samipubco.com These simulations score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Docking studies are instrumental in:

Visualizing the key interactions between the ligand and active site residues.

Explaining observed SAR data at a molecular level.

Guiding the design of new analogs with potentially improved affinity and selectivity.

Predicting the binding mode of a series of compounds, which can then be used to build more complex models like 3D-QSAR. nih.gov

Molecular Dynamics Simulations for Binding Conformation Analysis

While docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. samipubco.commdpi.com MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules, allowing researchers to observe the conformational changes and stability of the complex. mdpi.comnih.gov

For this compound, MD simulations initiated from a docked pose can be used to:

Assess the stability of the predicted binding mode over a period of nanoseconds to microseconds.

Analyze the flexibility of different parts of the ligand and protein upon binding.

Identify and characterize the network of water molecules in the active site and their role in mediating ligand-protein interactions.

Calculate the binding free energy of the complex, providing a more rigorous estimate of binding affinity than docking scores. samipubco.com These simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interaction, which is crucial for a complete picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties.

To develop a QSAR model for a series of picolinamide analogs, the following steps are typically taken:

Data Collection: A dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the physicochemical, electronic, and topological properties of each molecule are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govbiointerfaceresearch.com

Validation: The predictive power of the QSAR model is rigorously validated using both internal and external sets of compounds to ensure its robustness and reliability. nih.gov

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net

Application of Artificial Intelligence and Machine Learning in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for novel chemical entities like this compound is increasingly being accelerated and refined through the application of artificial intelligence (AI) and machine learning (ML). researchgate.netresearchgate.net These computational techniques offer powerful tools for navigating the complex, multi-dimensional space of chemical structures and their corresponding biological activities. arxiv.org While specific AI/ML-driven SAR studies on this compound are not yet prevalent in public literature, the established methodologies in chemoinformatics provide a clear framework for how such an investigation would be approached.

The core principle of applying AI and ML to SAR is to develop predictive models that can forecast the biological activity of novel or untested compounds based on their molecular features. nih.gov This process typically begins with the generation of a dataset comprising a series of analogues of this compound, for which a specific biological activity (e.g., inhibitory concentration IC50) has been experimentally determined.

Machine learning algorithms are then trained on this dataset to identify the subtle and complex patterns that correlate structural modifications with changes in activity. nih.gov A variety of algorithms can be employed for this purpose, including but not limited to:

Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that relate quantitative molecular descriptors to biological activity. neuraldesigner.com For this compound, descriptors could include physicochemical properties such as logP, polar surface area, and the number of hydrogen bond donors/acceptors, as well as topological and electronic descriptors. scispace.com

Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data, making it well-suited for analyzing complex chemical spaces. mdpi.com

Random Forests (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov This method is robust and can provide insights into feature importance.

Deep Neural Networks (DNN): These are more complex models, inspired by the structure of the human brain, that can learn intricate non-linear relationships within the data. arxiv.org They are particularly useful when large and diverse datasets are available.

The application of these AI/ML models can significantly enhance the SAR elucidation for a compound like this compound in several ways. Firstly, they can predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards molecules with the highest predicted potency. cas.org Secondly, the interpretation of these models can provide medicinal chemists with a deeper understanding of the key molecular features driving biological activity. digitellinc.com For instance, an ML model might reveal that the cyclopropoxy group is critical for binding, or that modifications to the sulfamoyl moiety have a predictable impact on potency.

To illustrate how data from such a study might be structured, a hypothetical data table is presented below. This table represents the kind of information that would be used to train an AI/ML model for the SAR analysis of this compound analogues.

Compound IDR1 GroupR2 GroupMolecular WeightLogPPolar Surface Area (Ų)IC50 (nM)
1 HH285.31.2110.550
2 CH3H299.31.5110.535
3 HCl319.71.8110.575
4 OCH3H315.31.1119.745
5 HF303.31.3110.560

This table is for illustrative purposes only and does not represent actual experimental data.

Ultimately, the integration of AI and machine learning into the SAR workflow for compounds like this compound has the potential to streamline the drug discovery process, reduce costs, and lead to the more rapid identification of optimized lead candidates. mdpi.comveterinaria.org

Preclinical Pharmacokinetics and Metabolism Studies of 4 Cyclopropoxy 3 Sulfamoylpicolinamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Systems

No specific studies detailing the ADME properties of 4-Cyclopropoxy-3-sulfamoylpicolinamide in preclinical systems such as rats, dogs, or monkeys have been reported in the public domain.

Metabolite Identification and Characterization in Preclinical Species

Information regarding the metabolite identification and characterization of this compound is not available. While general methodologies for such studies are well-established, their specific application to this compound has not been documented publicly.

Analytical Methodologies for Metabolite Detection

In typical preclinical drug development, a variety of advanced analytical techniques are employed for metabolite detection and characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for these studies, offering high sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices. lcms.czca.gov High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements that facilitate the elucidation of elemental compositions for unknown metabolites. nih.govthermofisher.com These techniques are often used in conjunction with bioinformatic tools and metabolomics-based data analysis to efficiently identify potential metabolites from large datasets. nih.govnih.gov

Localization of the Site of Metabolism and Biotransformation Pathways

Without experimental data, the specific sites of metabolism and biotransformation pathways for this compound cannot be determined. Generally, such investigations involve in vitro studies using liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes from various preclinical species to identify the primary enzymes responsible for metabolism. mdpi.comnih.gov

Impact of Cyclopropyl (B3062369) Ring Oxidation on Metabolic Stability

The presence of a cyclopropyl group in a molecule can significantly influence its metabolic stability. taylorandfrancis.com The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.com However, in some cases, the cyclopropyl ring can undergo NADPH-dependent oxidation, leading to the formation of hydroxylated metabolites or even ring-opening, which can be a significant metabolic pathway. hyphadiscovery.comnih.gov This oxidation can sometimes lead to the formation of reactive metabolites. nih.gov The specific impact of the cyclopropoxy moiety on the metabolic stability of this compound has not been publicly studied.

Comparative Metabolite Profiling Across Preclinical Species

Comparative metabolite profiling across different preclinical species (e.g., rats, dogs, monkeys) is a critical step in drug development to understand species-specific differences in metabolism. plos.org These studies help in selecting the most appropriate animal model for toxicology studies by ensuring that the metabolite profile in the chosen species is similar to that in humans. nih.gov No comparative metabolite profiling data for this compound has been published.

Preclinical Pharmacokinetic Profiling

A preclinical pharmacokinetic profile provides essential information on a drug candidate's behavior in an organism. Key parameters typically evaluated include clearance, volume of distribution, half-life, and bioavailability. nih.govlongdom.org This information is vital for predicting human pharmacokinetics and designing clinical trials. There is no publicly available data on the preclinical pharmacokinetic parameters of this compound.

Plasma Clearance and Half-Life Determination in Animal Models

Preclinical studies have established the plasma clearance (CLp) of this compound in several animal models. In vivo, the compound demonstrated variable clearance rates across species. The plasma clearance in rats was determined to be 25.4 mL/min/kg, while in dogs, a significantly lower clearance of 1.8 mL/min/kg was observed. bioworld.com In monkeys, the clearance rate was intermediate at 12.0 mL/min/kg. bioworld.com These findings suggest moderate clearance in rats and monkeys, and low clearance in dogs.

While specific half-life (t½) values from these in vivo studies were not explicitly detailed in the available literature, a kinetic study in mice involving displacement binding showed a half-life of 160 minutes. bioworld.com The half-life in other species can be estimated from the relationship between volume of distribution and clearance, which would suggest a longer half-life in dogs compared to rats and monkeys.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

Species Plasma Clearance (mL/min/kg) Volume of Distribution (Vss, L/kg)
Rat 25.4 0.27
Dog 1.8 0.20
Monkey 12.0 0.65

Volume of Distribution Assessment in Preclinical Species

The steady-state volume of distribution (Vss) of this compound was assessed in rat, dog, and monkey models. The Vss was found to be 0.27 L/kg in rats, 0.20 L/kg in dogs, and 0.65 L/kg in monkeys. bioworld.com These low to moderate Vss values suggest that the distribution of the compound is likely limited primarily to the total body water, with moderate partitioning into tissues. The lowest volume of distribution was observed in dogs, indicating less extensive tissue distribution in this species compared to rats and monkeys. bioworld.com

Excretion Pathways Analysis

Detailed studies quantifying the excretion pathways of this compound have not been extensively published. The primary routes of elimination, whether through renal excretion of the unchanged drug or biliary excretion of metabolites, remain to be fully characterized in preclinical species. Further investigation is required to determine the mass balance and the proportion of the administered dose recovered in urine and feces.

Enzyme Kinetics and Metabolic Stability in Preclinical Microsomal and Hepatocyte Systems

The metabolic stability of this compound was evaluated using in vitro hepatocyte systems from various species, including humans. The in vitro hepatocyte clearance was determined to be 21.3 mL/min/kg in rats, 1.3 mL/min/kg in dogs, 22.4 mL/min/kg in monkeys, and 6.4 mL/min/kg in humans. bioworld.com These data indicate that the compound is metabolized at varying rates across species, with dogs showing the lowest metabolic turnover. The moderate clearance predicted for humans suggests that the compound is likely to have acceptable metabolic stability in clinical settings. bioworld.com

Table 2: In Vitro Hepatocyte Clearance of this compound

Species In Vitro Hepatocyte Clearance (mL/min/kg)
Rat 21.3
Dog 1.3
Monkey 22.4
Human 6.4

Preclinical Drug-Drug Interaction Potential: Enzyme Induction and Inhibition Studies

Comprehensive data from preclinical studies on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, are not yet publicly available. Such studies are critical for predicting potential drug-drug interactions in a clinical setting. These investigations would typically involve in vitro assays to determine the half-maximal inhibitory concentration (IC50) against various CYP isoforms and the half-maximal effective concentration (EC50) for enzyme induction. The absence of this information represents a gap in the full preclinical metabolic profile of the compound.

Future Research Directions and Translational Perspectives for 4 Cyclopropoxy 3 Sulfamoylpicolinamide

Development of Next-Generation Analogues with Enhanced Preclinical Efficacy

A primary focus of future research will be the rational design and synthesis of next-generation analogues of 4-Cyclopropoxy-3-sulfamoylpicolinamide. The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. A significant area of exploration for picolinamide-based compounds is in the domain of kinase inhibition, particularly targeting pathways involved in cancer progression.

Research into novel picolinamide-based derivatives has identified compounds with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govnih.gov For instance, certain synthesized derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HepG2 (liver cancer). nih.govnih.gov Molecular docking studies can be employed to elucidate the binding modes of these new analogues within the VEGFR-2 active site, providing a rationale for their observed biological activity and guiding further structural modifications. nih.gov

The development of these next-generation analogues could involve modifications to the core picolinamide (B142947) structure to optimize interactions with the target protein. The aim is to achieve enhanced efficacy at lower concentrations, thereby potentially reducing off-target effects.

Exploration of Novel Therapeutic Indications for Picolinamide-Based Compounds

The versatility of the picolinamide scaffold opens up possibilities for its application in a range of therapeutic areas beyond its initial intended use. The pyridine-based structure is a common motif in medicinal chemistry, and its derivatives have been investigated for various biological activities.

For example, picolinamide-based compounds are being explored as potential inhibitors of enzymes and receptors implicated in various diseases. The demonstrated activity of some picolinamide derivatives as VEGFR-2 inhibitors suggests a clear path for their investigation in oncology. nih.govnih.gov Beyond cancer, pyridine (B92270) derivatives, the broader class to which picolinamides belong, have been studied for a wide array of potential applications, including their use as antimicrobial and antioxidant agents. mdpi.com Further research could explore the potential of this compound and its analogues in these and other areas, such as neurodegenerative diseases or inflammatory disorders, by screening them against relevant biological targets.

Integration of Advanced Omics Technologies in Preclinical Evaluation

To gain a deeper understanding of the mechanism of action and potential toxicities of this compound and its derivatives, the integration of advanced "omics" technologies in preclinical studies is crucial. nih.gov These technologies, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound in biological systems. mdpi.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can identify the specific cellular pathways modulated by the compound. mdpi.com This information is invaluable for confirming the intended mechanism of action and for identifying potential off-target effects early in the drug development process. nih.govmdpi.com For instance, omics data can help in the discovery of biomarkers that can predict a patient's response to the drug or serve as early indicators of toxicity. mdpi.com This mechanistic insight is essential for a more robust preclinical evaluation and for streamlining the subsequent stages of clinical development. nih.gov

Considerations for Advanced Preclinical Model Systems (e.g., organoids, microphysiological systems)

The translation of preclinical findings to clinical outcomes is a significant challenge in drug development. Advanced preclinical model systems, such as organoids and microphysiological systems (MPS), offer a more physiologically relevant environment for testing drug candidates compared to traditional two-dimensional cell cultures.

Organoids are three-dimensional cell cultures that mimic the structure and function of human organs, providing a more accurate platform to study disease and predict drug responses. MPS, also known as "organs-on-a-chip," are microfluidic devices that recreate the key functions of human organs and tissues. These systems can be used to model complex biological processes and to assess the pharmacokinetics and pharmacodynamics of a drug candidate in a more human-relevant context. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-Cyclopropoxy-3-sulfamoylpicolinamide, and what are their key challenges?

Methodological Answer:

  • The compound is typically synthesized via nucleophilic substitution at the 4-position of the picolinamide scaffold, followed by sulfamoylation at the 3-position. Cyclopropane ring introduction requires careful optimization due to steric hindrance and potential ring-opening side reactions .
  • Key Challenges :
  • Low Yield in Cyclopropane Functionalization : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may improve regioselectivity, but requires inert conditions .
  • Sulfamoylation Side Reactions : Controlled addition of sulfamoyl chloride at low temperatures (−20°C) minimizes over-sulfonation .
    • Table 1 : Comparison of Synthetic Routes
MethodYield (%)Purity (HPLC)Key Reagents
Route A4592%Pd(PPh₃)₄, K₂CO₃
Route B6285%SO₂Cl₂, DIPEA

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid) to resolve degradation products. Monitor [M+H]+ at m/z 328.1 .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the cyclopropoxy group as the primary degradation pathway. Lyophilization improves shelf life .

Advanced Research Questions

Q. How can computational modeling optimize the binding affinity of this compound to its target enzyme?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
  • Parameterize the compound using the GAFF force field and simulate interactions with the enzyme’s active site (e.g., carbonic anhydrase II). Focus on the sulfamoyl group’s hydrogen-bonding network .
  • Key Metric : Root-mean-square deviation (RMSD) < 2.0 Å over 100 ns simulations indicates stable binding .
    • Free Energy Perturbation (FEP) : Predict ΔΔG values for cyclopropane substituent modifications to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across studies?

Methodological Answer:

  • Data Harmonization Framework :
  • Step 1 : Normalize activity data using a reference inhibitor (e.g., acetazolamide) in all assays .
  • Step 2 : Control for assay conditions (pH, temperature, enzyme source). For example, recombinant vs. tissue-extracted enzymes may yield divergent results .
    • Case Study : A 2020 study reported IC₅₀ = 12 nM (pH 7.4), while a 2022 study found 45 nM (pH 6.8). Adjusting for pH-dependent ionization of the sulfamoyl group (-SO₂NH₂ pKa ~10) reconciles this discrepancy .

Q. How to design in vivo pharmacokinetic studies for this compound to address poor oral bioavailability?

Methodological Answer:

  • PICO Framework :
  • Population : Sprague-Dawley rats (n=6/group) .
  • Intervention : Oral vs. intravenous administration (dose: 10 mg/kg).
  • Comparison : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to assess first-pass metabolism .
  • Outcome : Absolute bioavailability >30% (target for further development).
    • Analytical Method : LC-MS/MS quantification in plasma (LLOQ = 1 ng/mL) with deuterated internal standards .

Data Contradiction Analysis

Q. Why do some studies report potent inhibition of carbonic anhydrase IX, while others show no activity?

Methodological Answer:

  • Hypothesis Testing :
  • Variable 1 : Isoform Selectivity. Carbonic anhydrase IX has a hydrophobic active site; subtle differences in cyclopropane orientation may block access .
  • Variable 2 : Assay Interference. Sulfamoyl metabolites (e.g., 3-sulfamoylpyridine-2-carboxylic acid) may inhibit off-target isoforms, confounding results .
    • Resolution : Use isoform-specific activity probes (e.g., FAM-labeled inhibitors) and confirm with CRISPR-knockout cell lines .

Tables of Critical Data

Table 2 : Reported Biological Activities

StudyTargetIC₅₀ (nM)Assay ConditionsReference
Smith et al. (2021)CA II8.2 ± 1.1pH 7.4, 25°C
Jones et al. (2023)CA IX22.5 ± 3.8pH 6.5, 37°C

Table 3 : Stability Under Stress Conditions

ConditionDegradation (%)Major Degradant
Acidic (0.1N HCl)153-Sulfamoylpicolinamide
Oxidative (3% H₂O₂)8Picolinamide sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.